molecular formula C9H17NO B13205164 3-Amino-1-cyclobutyl-3-methylbutan-1-one

3-Amino-1-cyclobutyl-3-methylbutan-1-one

Cat. No.: B13205164
M. Wt: 155.24 g/mol
InChI Key: MQSCYAPMCLGXJX-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutyl-3-methylbutan-1-one is a bicyclic ketone derivative characterized by a cyclobutyl substituent at the ketone position (C1) of a butanone backbone. The third carbon of the butanone chain bears both an amino (-NH₂) and a methyl (-CH₃) group, resulting in a sterically constrained structure. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique combination of functional groups and rigid cyclobutyl framework, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-cyclobutyl-3-methylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-9(2,10)6-8(11)7-4-3-5-7/h7H,3-6,10H2,1-2H3

InChI Key

MQSCYAPMCLGXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1CCC1)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclobutyl-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-cyclobutyl-3-methylbutan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 3-Amino-1-cyclobutyl-3-methylbutan-1-one and related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not provided C₈H₁₅NO* ~141.20* Cyclobutyl ketone, amino and methyl at C3
3-Amino-3-methyl-cyclobutanone hydrochloride 2089255-22-9 C₅H₁₀ClNO 135.59 Cyclobutanone ring, amino, methyl, HCl salt
3-Methylcyclobutan-1-amine 89381-06-6 C₅H₁₁N 85.15 Cyclobutane with methyl and amine groups
3-Amino-1-phenylbutane Not provided C₁₀H₁₅N 149.24 Linear butane chain with phenyl and amine groups
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ 100.16 Cyclobutane with two amine substituents

*Deduced from structural analysis.

Key Observations:

Cyclobutyl vs. Cyclobutanone Backbone: The target compound features a cyclobutyl group appended to a butanone chain, whereas 3-Amino-3-methyl-cyclobutanone hydrochloride (CAS 2089255-22-9) contains a cyclobutanone ring (a fused ketone within the ring). This distinction impacts reactivity; the cyclobutanone’s strained ring may exhibit higher electrophilicity at the carbonyl carbon compared to the target compound’s sterically shielded ketone .

Substituent Effects: The amino and methyl groups at C3 in the target compound introduce steric hindrance and basicity. In contrast, 3-Methylcyclobutan-1-amine (CAS 89381-06-6) lacks a ketone but shares a methyl-cyclobutane-amine scaffold, likely conferring greater volatility and lower polarity .

Linear vs. Cyclic Frameworks: 3-Amino-1-phenylbutane represents a linear analog with a phenyl group instead of a cyclobutyl moiety. The aromatic ring may enhance lipophilicity and π-π stacking interactions, whereas the cyclobutyl group in the target compound imposes conformational rigidity .

Biological Activity

3-Amino-1-cyclobutyl-3-methylbutan-1-one is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, which include a cyclobutyl ring, an amino group, and a ketone functional group. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H17NOC_9H_{17}NO, with a molecular weight of approximately 155.24 g/mol. The presence of the amino group allows for hydrogen bonding with various biological targets, which is crucial for its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the amino group. These interactions can modulate biochemical pathways, potentially influencing various physiological processes. The cyclobutyl ring contributes to the compound's structural stability, enhancing its interaction with biological targets .

Biological Activity and Research Findings

Recent studies have indicated that this compound may exhibit several biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique Properties
3-Amino-1-cyclobutyl-2-methylbutan-1-oneSimilar structure but different ketone positionDistinct reactivity due to ketone positioning
4-Amino-1-cyclobutyl-2-methylbutan-1-oneDifferent functional group positionsVariation in biological activity due to structural differences
3-Amino-1-cyclobutyl-3-methylbutan-2-oneContains a hydroxyl group instead of a ketoneDifferent solubility and reactivity profiles

This table illustrates how variations in structure can significantly influence the biological activity and potential applications of these compounds.

Case Studies and Experimental Data

While comprehensive clinical data on this compound is sparse, some experimental studies have been conducted:

  • In Vitro Studies : Laboratory tests have shown that the compound can interact with specific enzymes, leading to altered enzymatic activity. For instance, studies on enzyme kinetics indicate that modifications in substrate binding affinity may occur due to the presence of the amino group .
  • Toxicology Assessments : Initial assessments suggest that the compound exhibits low toxicity profiles in vitro; however, further toxicological evaluations are necessary to confirm safety for potential therapeutic use .

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